3-METHYL-N-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE
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Overview
Description
3-METHYL-N-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE is a complex organic compound with a unique structure that includes a benzodiazole ring, a methylphenoxy group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through the cyclization of o-phenylenediamine with appropriate aldehydes or ketones. The next step involves the introduction of the methylphenoxy group via nucleophilic substitution reactions. Finally, the aniline moiety is introduced through reductive amination or similar methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced benzodiazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents for electrophilic substitution; organometallic reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions include quinone derivatives, reduced benzodiazole derivatives, and various substituted aromatic compounds.
Scientific Research Applications
3-METHYL-N-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of advanced materials, such as conducting polymers and specialty coatings.
Mechanism of Action
The mechanism of action of 3-METHYL-N-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **2-METHYL-N-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE
- **4-METHYL-N-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE
- **3-METHYL-N-({1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE
Uniqueness
3-METHYL-N-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H25N3O |
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Molecular Weight |
371.5g/mol |
IUPAC Name |
3-methyl-N-[[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]aniline |
InChI |
InChI=1S/C24H25N3O/c1-18-8-7-10-20(16-18)25-17-24-26-21-11-4-5-12-22(21)27(24)14-15-28-23-13-6-3-9-19(23)2/h3-13,16,25H,14-15,17H2,1-2H3 |
InChI Key |
BOWROPBIAQZMEQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4C |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4C |
Origin of Product |
United States |
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